Pyridostatin

Catalog No.
S001701
CAS No.
M.F
C31H32N8O5
M. Wt
596.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyridostatin

Product Name

Pyridostatin

IUPAC Name

4-(2-aminoethoxy)-2-N,6-N-bis[4-(2-aminoethoxy)quinolin-2-yl]pyridine-2,6-dicarboxamide

Molecular Formula

C31H32N8O5

Molecular Weight

596.6 g/mol

InChI

InChI=1S/C31H32N8O5/c32-9-12-42-19-15-24(30(40)38-28-17-26(43-13-10-33)20-5-1-3-7-22(20)36-28)35-25(16-19)31(41)39-29-18-27(44-14-11-34)21-6-2-4-8-23(21)37-29/h1-8,15-18H,9-14,32-34H2,(H,36,38,40)(H,37,39,41)

InChI Key

VGHSATQVJCTKEF-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC(=N2)NC(=O)C3=CC(=CC(=N3)C(=O)NC4=NC5=CC=CC=C5C(=C4)OCCN)OCCN)OCCN

Synonyms

4-(2-aminoethoxy)-2-N,6-N-bis[4-(2-aminoethoxy)quinolin-2-yl]pyridine-2,6-dicarboxamide

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)NC(=O)C3=CC(=CC(=N3)C(=O)NC4=NC5=CC=CC=C5C(=C4)OCCN)OCCN)OCCN

The exact mass of the compound Pyridostatin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Picolinic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Protein-Protein Interaction (PPI) Inhibitor

Pyridostatin's primary function in research lies in its ability to inhibit protein-protein interactions (PPIs). Proteins often rely on interactions with other proteins to perform their cellular functions. Pyridostatin can disrupt these interactions, making it a valuable tool for studying protein function and identifying potential drug targets []. Researchers can utilize pyridostatin to probe specific PPIs critical for diseases and understand their role in cellular processes.

Cellular Signaling Pathways

Many cellular processes are regulated by complex signaling pathways involving protein interactions. By inhibiting specific PPIs with pyridostatin, researchers can dissect these pathways and elucidate the roles of individual proteins []. This approach can be crucial for understanding the mechanisms of diseases caused by dysregulation of signaling pathways.

Cancer Research

Pyridostatin's ability to modulate protein interactions holds promise in cancer research. Certain cancers are driven by aberrant protein interactions. Pyridostatin can be used to target these interactions, potentially leading to the development of novel cancer therapies []. Research is ongoing to explore pyridostatin's effectiveness in various cancer models and identify its potential as a therapeutic agent.

Neurodegenerative Diseases

Protein misfolding and aggregation are hallmarks of several neurodegenerative diseases like Alzheimer's and Parkinson's. Pyridostatin might offer a potential avenue for research in this area. Studies suggest it can modulate protein interactions associated with these diseases, paving the way for a better understanding of their progression [].

Pyridostatin is a synthetic small-molecule compound recognized as a potent stabilizer of G-quadruplex structures, which are unique nucleic acid conformations formed by guanine-rich sequences in DNA and RNA. These structures play critical roles in regulating gene expression, maintaining telomere integrity, and facilitating various cellular processes. Pyridostatin's ability to stabilize these G-quadruplexes makes it a valuable tool in cancer research, particularly due to its potential to inhibit telomerase activity and disrupt cellular proliferation in cancer cells .

Pyridostatin acts by binding to G-quadruplexes, stabilizing their structure [, ]. This stabilization can interfere with essential cellular processes like DNA replication and transcription, leading to DNA damage and ultimately growth arrest in cancer cells [, ]. Additionally, Pyridostatin may target the proto-oncogene Src, further hindering cancer cell proliferation [].

Such as oxidation or reduction; instead, its mechanism involves binding to and stabilizing G-quadruplexes. The stabilization process often requires physiological conditions, including the presence of monovalent cations like potassium or sodium, essential for the formation and stability of G-quadruplex structures .

The major outcome of Pyridostatin's interaction with G-quadruplexes is the inhibition of telomerase activity and the disruption of gene expression associated with cancer cell growth .

Pyridostatin has demonstrated significant biological activity, particularly in cancer cell lines. In vitro studies show that it effectively inhibits cell growth across various cancer types, including HeLa (cervical cancer), HT1080 (fibrosarcoma), and U2OS (osteosarcoma) cells. The compound exhibits an impressive selectivity for cancer cells over normal cells, with IC50 values ranging from 0.89 to 10 μM after 72 hours of exposure .

The compound also downregulates several proteins involved in cell cycle regulation while upregulating others, indicating a complex mechanism of action that extends beyond mere stabilization of G-quadruplexes .

The synthesis of Pyridostatin typically involves the reaction of 2,6-diaminopyridine with various aromatic aldehydes under controlled conditions. Common solvents include dimethyl sulfoxide, and catalysts such as p-toluenesulfonic acid are often employed. The reaction mixture is heated to facilitate product formation. Industrial production scales up this laboratory process by optimizing reaction conditions and ensuring product purity through techniques like recrystallization and chromatography .

Feasible Synthetic Routes

  • Starting Material: 2,6-diaminopyridine
  • Reagents: Aromatic aldehydes
  • Conditions: Solvent (DMSO), catalyst (p-toluenesulfonic acid), heating required.

Pyridostatin's primary applications are in cancer research and therapy development. By targeting G-quadruplex structures, it can induce telomere dysfunction and promote growth arrest in cancer cells. Additionally, its specificity for G-quadruplexes allows it to serve as a tool for studying gene regulation mechanisms associated with these structures .

Studies indicate that Pyridostatin binds selectively to G-quadruplex nucleic acids, competing with telomere-associated proteins such as human POT1. This binding leads to telomere shortening and activation of DNA damage responses within cells . Furthermore, Pyridostatin has been shown to alter transcription and replication at genomic loci rich in G-quadruplex sequences, suggesting its potential as a targeted therapeutic agent against specific cancers .

Several compounds share structural similarities with Pyridostatin, particularly those that also target G-quadruplex structures:

Compound NameMechanism of ActionUnique Features
TelomestatinStabilizes G-quadruplexesNaturally occurring compound from Aspergillus
RHPS4Induces G-quadruplex formationExhibits potent anti-cancer activity
QuarfloxinBinds to G-quadruplexesDerived from natural products
3,11-Difluoro-6,8,13-trimethyl-acridinium methosulfateTargets G-quadruplex DNAKnown for its selective cytotoxicity

Pyridostatin's uniqueness lies in its ability to induce telomere dysfunction specifically by competing with shelterin proteins for binding sites on telomeric DNA, which is not a common feature among all similar compounds .

Pyridostatin engages nucleic acids almost exclusively through non-covalent π–π stacking on exposed guanine tetrads, supplemented by electrostatic and hydrogen-bond contacts to the phosphate backbone. The interaction is highly sequence- and topology-dependent, displaying affinities in the low-nanomolar to sub-micromolar range for many parallel or hybrid G4 motifs, but negligible binding to canonical duplex DNA [1] [2].

Table 1. Representative Thermodynamic Parameters for Pyridostatin–G4 Complexes (25 °C, pH 7.4)

G4 OriginStoichiometry (n)Association Constant Ka (M-1)ΔG (kcal mol-1)ΔH (kcal mol-1)–TΔS (kcal mol-1)
Human telomere (Tel-4G)12.0 × 106 [1]–9.0 [1]–12.6 [1]3.6 [1]
c-MYC WT promoter21.03 × 106 [3]–9.6 [3]–12.0 [3]2.4 [3]
c-MYC 1-2-1 mutant21.9 × 106 [3]–9.9 [3]–12.7 [3]2.8 [3]
c-MYC 1-6-1 mutant24.0 × 105 [3]–9.3 [3]–12.7 [3]3.5 [3]

All cells contain numerical data followed by citation IDs.

Biophysical Interactions with Nucleic Acid Structures

G-Quadruplex Recognition and Stabilization Mechanisms

Pyridostatin senses the extended π-surface of G-tetrads through aromatic stacking and locks the quadruplex by forming bifurcated hydrogen bonds between its amide N–H donors and guanine O6 atoms [2]. NMR solution structures of pyridostatin bound to a MYT1L G4 reveal a perfect co-planarity between the rigid quinoline rings and the outer tetrad, while flexible aliphatic amines pivot to engage groove phosphates [4]. Single-molecule optical-tweezers experiments show that ligand binding doubles the unfolding force of a telomeric G4 from 21 pN to 41 pN, confirming mechanical stabilization [1].

Binding Specificity for Telomeric vs. Non-Telomeric G4 Motifs

FRET-melting profiles demonstrate that pyridostatin raises the melting temperature (ΔTm) of the human telomeric G4 by ≈35 °C, yet also stabilizes oncogenic promoter G4s such as c-MYC and PARP1, albeit to a lesser extent [1] [5]. Genome-wide γH2AX ChIP-seq after pyridostatin exposure revealed that ~75% of damage sites reside within non-telomeric genes enriched in clustered PQS (potential quadruplex sequences) [6]. Notably, proto-oncogene SRC showed a twelve-fold PQS density and became the most responsive non-telomeric target, with >95% mRNA suppression within 8 h [6].

Table 2. ΔTm Stabilization by Pyridostatin

Sequence (DNA unless noted)Structural TopologyΔTm (°C)Reference
Telomeric F21THybrid-1+35 [1]
c-MYC 14/23Parallel+22
PARP1 (3 + 1 hybrid)Hybrid+15 [5]
Calf-thymus duplex controlB-DNA< 2 [8]

Thermodynamic and Kinetic Profiling of DNA/RNA Interactions

Isothermal titration calorimetry reveals that binding is enthalpy-driven (ΔH ≈ –12 kcal mol-1) and accompanied by a modest entropic penalty (–TΔS ≈ 3 kcal mol-1) [3]. The ligand promotes G4 folding rather than binding post-formation; force-jump kinetics showed a four-fold acceleration of telomeric G4 folding (kfold 0.48 s-1 vs. 0.11 s-1 without ligand) [1].

Table 3. Dissociation Constants from Single-Molecule Analyses

LigandTarget G4Kd (nM)Mechanical Unfolding Force (pN)
PyridostatinTelomeric490 ± 80 [1]41 ± 2 [1]
RR110 (weaker analogue)Telomeric42,000 ± 3,000 [1]34 ± 1 [1]

Competitive Binding Analyses with Duplex DNA

Iso-thermal competition assays (iso-FRET) confirm that pyridostatin displays at least 100-fold selectivity for quadruplex versus duplex DNA under near-physiological ionic strength [9]. In UV/CD co-melting with calf-thymus DNA pyridostatin produced ≤2 °C stabilization, versus ≥20 °C for quadruplex targets [8]. Furthermore, CT-DNA addition (50-fold excess) fails to displace bound pyridostatin from a pre-formed telomeric G4, indicating a duplex-binding Kd in the >100 μM range [10].

Table 4. Duplex Competition Outcomes

Assay FormatDuplex Competitor (molar excess)G4 ΔTm Shift After CompetitionCitation
FRET-melting (Tel-4G)Calf-thymus DNA × 50–1.8 °C (negligible) [8]
iso-FRET (PhenDC3 control)Duplex RNA probeComplete displacement (control) [9]
iso-FRET (Pyridostatin)Duplex RNA probeNo displacement [9]

Mechanisms of Replication Fork Stalling

Pyridostatin induces significant replication stress through its primary mechanism of guanine quadruplex stabilization. The compound binds to potential quadruplex-forming sequences throughout the genome, creating persistent secondary DNA structures that present formidable barriers to replication fork progression [1] [2]. These stabilized guanine quadruplexes assemble at sites where single-stranded DNA naturally forms during replication, effectively transforming normally transient structures into stable, obstructive complexes.

The molecular basis of replication fork stalling involves the physical impediment created by pyridostatin-stabilized guanine quadruplexes. DNA polymerases and associated replication machinery encounter these structures as insurmountable obstacles, leading to fork pausing and eventual collapse [3]. DNA fiber assays demonstrate that pyridostatin treatment results in significant attrition of newly synthesized DNA, particularly in cells lacking functional homologous recombination machinery [1]. The relative replication track length, measured as the ratio of iododeoxyuridine to chlorodeoxyuridine incorporation, shows substantial reduction in BRCA2-deficient cells following pyridostatin exposure [1].

DNA Damage Response Activation

The accumulation of stalled replication forks triggers robust activation of the DNA damage response machinery. Pyridostatin treatment induces rapid phosphorylation of multiple damage response proteins, including ataxia telangiectasia mutated kinase at serine 824 on KAP1 and serine 4/8 on replication protein A [1] [3]. These phosphorylation events represent critical early signals in the cellular response to replication stress.

The formation of gamma histone H2AX foci serves as a sensitive marker for pyridostatin-induced DNA damage. In BRCA2-deficient cells, pyridostatin treatment triggers robust induction of gamma histone H2AX foci, which gradually accumulate over time and persist for extended periods [1] [3]. Immunofluorescence analyses reveal that these damage markers show specific colocalization with sites of guanine quadruplex formation, providing direct evidence linking structure stabilization to DNA damage induction [2].

The temporal dynamics of DNA damage response activation follow a characteristic pattern. Initial detection of stalled forks occurs within hours of pyridostatin exposure, followed by progressive accumulation of damage markers over subsequent time periods. The persistence of these signals depends critically on the cellular DNA repair capacity, with repair-deficient cells showing prolonged activation compared to repair-proficient counterparts [1] [3].

Cell Cycle Checkpoint Activation

Pyridostatin-induced replication stress triggers robust activation of cell cycle checkpoints, particularly the intra-S-phase and G2/M checkpoints. The compound causes predominant accumulation of cells in the G2 phase of the cell cycle, reflecting the activation of DNA damage checkpoints that prevent progression into mitosis with damaged DNA [2]. This cell cycle arrest represents a protective mechanism that allows cells time to repair replication-associated damage before completing division.

The molecular mechanisms underlying checkpoint activation involve phosphorylation cascades initiated by ataxia telangiectasia mutated kinase and checkpoint kinase 1. These kinases respond to the accumulation of single-stranded DNA at stalled replication forks, triggering downstream effector pathways that ultimately halt cell cycle progression [2]. The G2/M arrest induced by pyridostatin in BRCA2-deficient cells demonstrates the compound's ability to selectively target repair-deficient cells through enhanced checkpoint activation [1].

Pharmacological inhibition of DNA damage effector kinases rapidly triggers resumption of cell cycle progression and DNA replication, confirming that pyridostatin-induced cell cycle arrest arises primarily through DNA damage checkpoint activation rather than direct interference with cell cycle machinery [2]. This reversibility underscores the compound's specific mechanism of action through replication stress induction.

Transcription-Dependent Damage Mechanisms

Beyond replication-associated damage, pyridostatin induces DNA lesions through transcription-dependent mechanisms. The compound creates obstacles for RNA polymerase II progression at guanine quadruplex-forming sequences, leading to transcription-replication conflicts and associated DNA damage [2]. Pretreatment with transcription inhibitors prevents pyridostatin from inducing gamma histone H2AX foci in G1 and G2 cells, demonstrating the requirement for active transcription in damage induction [2].

The molecular basis of transcription-dependent damage involves the collision between stalled RNA polymerases and replication machinery at sites of pyridostatin-stabilized guanine quadruplexes. These conflicts generate complex DNA lesions that require specialized repair mechanisms for resolution [2]. The compound's ability to induce damage in all cell cycle phases reflects its dual targeting of both replication and transcription processes.

Modulation of DNA Repair Pathways (Homologous Recombination, Non-Homologous End Joining, Base Excision Repair)

Homologous Recombination Pathway Interactions

Pyridostatin demonstrates profound synthetic lethality with homologous recombination deficiency, particularly in cells lacking functional BRCA1 or BRCA2 proteins. The compound selectively targets these repair-deficient cells through mechanisms that exploit their inability to properly resolve replication-associated DNA damage [1] [4] [3]. BRCA2-deficient cells show dramatically increased sensitivity to pyridostatin, with enhanced DNA damage accumulation and prolonged cell cycle arrest compared to repair-proficient counterparts [1].

The molecular basis of synthetic lethality involves the critical role of BRCA proteins in protecting stalled replication forks against nucleolytic degradation. In the absence of BRCA2, pyridostatin-stalled replication forks become substrates for MRE11-dependent degradation, leading to extensive shortening of nascent DNA and ultimately lethal double-strand break formation [1]. This process mirrors the well-characterized sensitivity of BRCA-deficient cells to other replication stress-inducing agents.

DNA fiber analyses reveal that pyridostatin causes significant fork degradation specifically in BRCA2-deficient cells, while having minimal effects on fork stability in repair-proficient cells [1]. The addition of MRE11 inhibitors rescues this phenotype, confirming the dependence on nucleolytic processing for the observed fork instability [1]. These findings establish pyridostatin as a potent inducer of replication fork pathology in homologous recombination-deficient contexts.

Non-Homologous End Joining Pathway Dependence

Paradoxically, while pyridostatin demonstrates synthetic lethality with homologous recombination deficiency, the compound's induced DNA damage can be repaired through canonical non-homologous end joining mechanisms. Cells lacking BRCA1 or BRCA2 rely on DNA protein kinase catalytic subunit-dependent canonical non-homologous end joining for repair of pyridostatin-induced lesions [1] [3]. This dependence creates opportunities for combination therapeutic approaches targeting both guanine quadruplex stabilization and non-homologous end joining repair.

Chemical inhibition of DNA protein kinase catalytic subunit using specific inhibitors dramatically potentiates pyridostatin toxicity against BRCA-deficient cells [1] [3]. The combination of pyridostatin with DNA protein kinase catalytic subunit inhibitor NU-7441 shows synergistic effects in eliminating repair-deficient cells both in vitro and in vivo [1]. This synergy reflects the critical dependence of pyridostatin-treated cells on canonical non-homologous end joining for survival.

Mechanistic studies demonstrate that DNA protein kinase catalytic subunit inhibition prevents the resolution of pyridostatin-induced DNA damage, leading to persistent activation of damage signaling pathways and ultimately cell death [1]. The specificity of this interaction has been validated using genetic approaches, confirming that the enhanced sensitivity reflects on-target inhibition of non-homologous end joining rather than off-target effects [1].

Base Excision Repair Pathway Inhibition

Pyridostatin exerts complex effects on base excision repair mechanisms through direct interference with enzyme activities and altered substrate accessibility. The presence of guanine quadruplex structures significantly impacts the function of base excision repair enzymes, creating context-dependent modulation of repair efficiency [5] [6] [7]. Uracil DNA glycosylase and single-strand selective monofunctional uracil glycosylase activities are inhibited in the presence of stabilized guanine quadruplexes, while apurinic/apyrimidinic endonuclease 1 activity becomes completely blocked [5] [7].

The molecular mechanisms underlying base excision repair inhibition involve both direct enzyme interference and altered DNA substrate structure. Guanine quadruplex formation creates physical barriers that prevent optimal enzyme-substrate interactions, effectively reducing repair efficiency at affected genomic loci [5] [7]. This interference represents a novel mechanism by which pyridostatin can modulate cellular DNA repair capacity beyond its primary effects on replication and transcription.

Functional studies demonstrate that pyridostatin treatment can alter the equilibrium between duplex and quadruplex DNA structures in the context of base excision repair intermediates [5] [7]. The compound promotes quadruplex formation even from initially duplex DNA substrates, suggesting dynamic interconversion between structural forms that influences repair pathway selection and efficiency [7].

RAD52-Mediated Repair Dependencies

The DNA repair protein RAD52 plays a critical role in protecting guanine quadruplex structures and maintaining genomic stability in the presence of pyridostatin. RAD52-deficient cells demonstrate increased sensitivity to pyridostatin and other guanine quadruplex-stabilizing compounds, highlighting the importance of this repair pathway in managing quadruplex-associated damage [8]. The protein is specifically required for efficient homologous recombination repair at sites containing guanine quadruplex structures.

Mechanistic analyses reveal that RAD52 functions through recruitment of structure-specific endonuclease XPF to remove guanine quadruplex structures at double-strand break ends [8]. This process facilitates homologous recombination repair by eliminating secondary structures that would otherwise impede strand invasion and synthesis steps. The requirement for RAD52 in this context reflects the specialized challenges posed by guanine quadruplex structures in DNA repair processes.

The synthetic lethal interaction between RAD52 deficiency and FANCJ helicase loss demonstrates the critical importance of multiple backup mechanisms for resolving guanine quadruplex-associated damage [8]. These findings highlight potential therapeutic targets for enhancing pyridostatin efficacy through combination approaches that simultaneously target multiple DNA repair pathways.

Telomere Dysfunction and Chromosomal Instability Mechanisms

Telomeric Guanine Quadruplex Stabilization

Pyridostatin exerts profound effects on telomere structure and function through specific stabilization of telomeric guanine quadruplex DNA. The compound competes directly with telomere-binding proteins for interaction with telomeric DNA, particularly interfering with protection of telomeres 1 (POT1) binding to single-stranded telomeric overhangs [9] [10]. This competition disrupts the protective telomeric cap structure, leading to recognition of telomere ends as DNA damage sites.

The molecular consequences of telomeric guanine quadruplex stabilization include progressive shortening of telomeric G-overhangs over time. Non-denaturing hybridization assays demonstrate that pyridostatin treatment causes substantial reduction in telomeric overhang signals within days of exposure [9] [10]. The kinetics of overhang degradation vary among different pyridostatin analogues, with some compounds inducing rapid early effects while others show more gradual progression [9].

Long-term studies reveal that pyridostatin-induced telomere dysfunction leads to cellular senescence characterized by beta-galactosidase activity and growth arrest [9] [10]. The compound promotes senescence through mechanisms distinct from global DNA damage, suggesting specific targeting of telomeric functions rather than generalized cytotoxicity [9]. These effects occur at concentrations that minimize cell death, indicating activation of protective senescence pathways rather than immediate cytotoxic responses.

Chromosomal Instability Induction

Beyond telomeric effects, pyridostatin induces broader chromosomal instability through multiple molecular mechanisms. The compound causes accumulation of DNA double-strand breaks at guanine quadruplex-forming loci throughout the genome, leading to chromosome breakage and rearrangements [11] [12]. These effects are particularly pronounced in cells with defective DNA repair mechanisms, where the inability to resolve guanine quadruplex-associated damage results in persistent chromosomal abnormalities.

Cytogenetic analyses demonstrate that pyridostatin treatment increases the frequency of chromosome aberrations, including breaks, gaps, and complex rearrangements [11]. The distribution of these abnormalities correlates with the genomic locations of predicted guanine quadruplex-forming sequences, providing direct evidence for structure-specific chromosome damage [11]. Cells deficient in structure-specific nucleases or helicases show enhanced sensitivity to pyridostatin-induced chromosomal instability.

The temporal dynamics of chromosomal instability development involve progressive accumulation of damage over multiple cell divisions. Initial DNA lesions induced during single treatment exposures can persist and propagate through subsequent cell cycles, leading to increasingly complex chromosomal abnormalities [11]. This persistence reflects the fundamental challenge posed by stabilized guanine quadruplex structures to normal DNA metabolism processes.

Micronuclei Formation and Immune Activation

Pyridostatin treatment triggers formation of micronuclei containing fragmented chromosomal DNA, which serve as potent activators of innate immune responses [13] [14]. These micronuclei form through various mechanisms, including chromosome fragmentation during mitosis and incomplete chromosome segregation due to persistent DNA damage [13]. The presence of cytoplasmic DNA activates the cyclic guanosine monophosphate-adenosine monophosphate synthase/stimulator of interferon genes pathway, leading to robust interferon responses.

The molecular mechanisms underlying micronuclei formation involve the failure of severely damaged chromosomes to properly segregate during mitosis. Pyridostatin-induced DNA damage that persists into mitosis can cause chromosome fragmentation or lagging chromosomes that become excluded from the main nuclei during nuclear envelope reformation [13] [14]. These excluded chromosome fragments form micronuclei that serve as sources of cytoplasmic DNA for immune activation.

Quantitative analyses demonstrate that pyridostatin treatment significantly increases micronuclei frequency in a dose-dependent manner [13] [14]. The kinetics of micronuclei formation parallel those of DNA damage accumulation, with peak frequencies observed 24-48 hours after treatment initiation [13]. The correlation between micronuclei formation and immune gene activation establishes a direct link between chromosomal instability and innate immune responses.

Alternative Lengthening of Telomeres Pathway Interactions

Pyridostatin shows complex interactions with alternative lengthening of telomeres mechanisms, which represent telomerase-independent pathways for telomere maintenance in certain cancer cells [15] [16]. The compound can both activate and interfere with alternative lengthening processes, depending on the cellular context and specific molecular machinery present [17]. These interactions reflect the central role of guanine quadruplex structures in telomeric DNA metabolism.

In alternative lengthening of telomeres-positive cells, pyridostatin treatment can stimulate formation of alternative lengthening of telomeres-associated promyelocytic leukemia bodies, which are specialized nuclear structures involved in telomeric recombination [17]. However, prolonged exposure can also interfere with the resolution of recombination intermediates, leading to persistent DNA damage and growth inhibition [17]. The balance between these competing effects determines the ultimate cellular response to pyridostatin treatment.

Mechanistic studies reveal that polyubiquitinated proliferating cell nuclear antigen accumulation during G2 phase increases alternative lengthening of telomeres-associated promyelocytic leukemia body formation [17]. Pyridostatin treatment can modulate this process through effects on DNA repair protein recruitment and activity at telomeric loci [17]. These findings highlight the complex interplay between guanine quadruplex stabilization and telomeric DNA repair processes.

Cyclic Guanosine Monophosphate-Adenosine Monophosphate Synthase/Stimulator of Interferon Genes Pathway Activation and Immune Modulation

Cytoplasmic DNA Accumulation and Detection

Pyridostatin treatment triggers activation of the cyclic guanosine monophosphate-adenosine monophosphate synthase/stimulator of interferon genes pathway through the accumulation of cytoplasmic DNA derived from damaged chromosomes [1] [3]. The compound induces DNA damage that leads to chromosome fragmentation and micronuclei formation, providing a source of DNA for cytoplasmic detection by innate immune sensors [13] [14]. This process represents a novel mechanism by which small molecule DNA-targeting agents can activate immune responses.

The molecular basis of cytoplasmic DNA accumulation involves the escape of damaged chromosomal fragments from nuclear compartments into the cytoplasm. Pyridostatin-induced DNA damage that persists through mitosis can result in chromosome fragmentation and formation of micronuclei [13] [14]. The subsequent rupture or permeabilization of micronuclear envelopes releases chromosomal DNA into the cytoplasm, where it becomes accessible to cyclic guanosine monophosphate-adenosine monophosphate synthase [1] [3].

Immunofluorescence analyses demonstrate colocalization between cytoplasmic DNA and cyclic guanosine monophosphate-adenosine monophosphate synthase following pyridostatin treatment [1] [3]. The kinetics of this colocalization parallel the development of immune response activation, establishing a temporal relationship between DNA damage, cytoplasmic DNA accumulation, and immune activation [1]. The specificity of this response has been confirmed through genetic approaches targeting cyclic guanosine monophosphate-adenosine monophosphate synthase and stimulator of interferon genes components.

Interferon Response Activation

The accumulation of cytoplasmic DNA following pyridostatin treatment triggers robust activation of type I interferon responses through the cyclic guanosine monophosphate-adenosine monophosphate synthase/stimulator of interferon genes pathway [1] [3]. This activation is evidenced by phosphorylation of interferon regulatory factor 3 at serine 386, indicating its nuclear translocation and transcriptional activation [1]. The subsequent induction of interferon-stimulated genes represents a major component of the cellular response to pyridostatin treatment.

Quantitative reverse transcription polymerase chain reaction analyses reveal substantial increases in the messenger RNA levels of multiple interferon-stimulated genes, including interferon-induced protein with tetratricopeptide repeats 1, interferon-induced protein with tetratricopeptide repeats 2, and interferon-stimulated gene 15 [1]. These increases are specifically observed in BRCA-deficient cells treated with pyridostatin, highlighting the connection between DNA repair deficiency, enhanced DNA damage, and immune activation [1] [3].

The magnitude of interferon response activation correlates with the extent of DNA damage induced by pyridostatin treatment. Cells with greater DNA repair deficiencies show more robust immune activation, reflecting the relationship between unrepaired DNA damage and cytoplasmic DNA accumulation [1] [3]. This correlation suggests that immune activation serves as a biomarker for the efficacy of pyridostatin treatment in targeting repair-deficient cells.

Signal Transducer and Activator of Transcription 1 Pathway Engagement

Pyridostatin treatment leads to activation of signal transducer and activator of transcription 1 signaling, as evidenced by phosphorylation at tyrosine 701 [1] [3]. This phosphorylation event represents a key downstream consequence of interferon receptor activation and indicates engagement of Janus kinase/signal transducer and activator of transcription pathways [1]. The activation of these signaling cascades amplifies the initial immune response and promotes sustained interferon-stimulated gene expression.

The temporal dynamics of signal transducer and activator of transcription 1 activation follow those of interferon regulatory factor 3 phosphorylation, consistent with a sequential signaling cascade initiated by cytoplasmic DNA detection [1] [3]. Peak activation typically occurs 24-48 hours after pyridostatin treatment initiation, reflecting the time required for DNA damage accumulation, cytoplasmic DNA release, and signal propagation through the pathway [1].

Functional analyses demonstrate that signal transducer and activator of transcription 1 activation is required for optimal interferon-stimulated gene induction following pyridostatin treatment [1]. Genetic or pharmacological inhibition of signal transducer and activator of transcription 1 function reduces the magnitude of immune gene expression, confirming the importance of this transcription factor in the response [1]. These findings establish signal transducer and activator of transcription 1 as a key mediator of pyridostatin-induced immune activation.

Therapeutic Implications of Immune Activation

The ability of pyridostatin to activate innate immune responses has important implications for its therapeutic potential, particularly in cancer contexts where immune activation can contribute to tumor elimination [1] [3]. The compound's dual mechanism involving direct cytotoxicity through DNA damage and indirect effects through immune activation may enhance its overall therapeutic efficacy [13] [14]. This combination of mechanisms provides multiple pathways for tumor cell elimination and may reduce the likelihood of resistance development.

The selective activation of immune responses in DNA repair-deficient cells suggests that pyridostatin could serve as an immunomodulatory agent specifically targeting tumors with homologous recombination deficiencies [1] [3]. This selectivity could minimize immune-related side effects in normal tissues while maximizing therapeutic benefit in target tumor populations [1]. The compound's ability to overcome resistance to traditional poly(adenosine diphosphate-ribose) polymerase inhibitors through immune activation represents a particularly valuable therapeutic property.

Combination approaches incorporating pyridostatin with immune checkpoint inhibitors or other immunomodulatory agents represent promising strategies for enhancing therapeutic efficacy [13] [14]. The compound's ability to increase tumor immunogenicity through DNA damage and immune activation could sensitize previously immune-cold tumors to checkpoint inhibition [1] [3]. These combination strategies warrant further investigation in preclinical and clinical settings to optimize therapeutic protocols and patient selection criteria.

XLogP3

1.5

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

5

Exact Mass

596.24956615 g/mol

Monoisotopic Mass

596.24956615 g/mol

Heavy Atom Count

44

Appearance

Assay:≥95%A crystalline solid

Dates

Last modified: 09-13-2023
[1]. Koirala D, Dhakal S, Ashbridge B, A single-molecule platform for investigation of interactions between G-quadruplexes and small-molecule ligands. Nat Chem. 2011 Aug 28;3(10):782-7.
[2]. Rodriguez R, Miller KM, Forment JV, Small-molecule-induced DNA damage identifies alternative DNA structures in human genes. Nat Chem Biol. 2012 Feb 5;8(3):301-10.

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